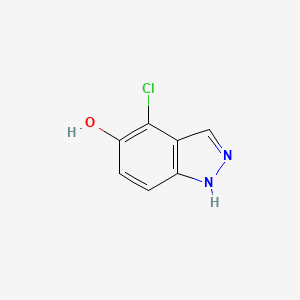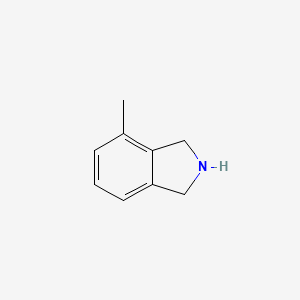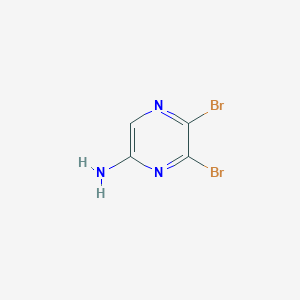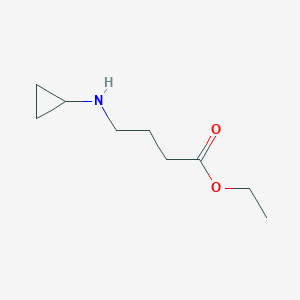![molecular formula C9H23NO4Si B1592681 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 330457-46-0](/img/structure/B1592681.png)
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol
Overview
Description
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol, commonly known as MTPA, is a silylated derivative of aminoethanol with a broad range of applications in scientific research. It has been studied as a potential surfactant, a stabilizing agent, and a solubilizing agent in various fields of science. MTPA has also been investigated for its possible therapeutic applications in medicine.
Scientific Research Applications
Silane Coupling Agent
Silane coupling agents play a crucial role in enhancing adhesion between organic and inorganic materials. 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol acts as a silane coupling agent, facilitating strong bonding between surfaces. Researchers use it to improve the adhesion of coatings, sealants, and adhesives to substrates like glass, ceramics, and metals .
Proteomics Research
In proteomics, scientists study proteins and their functions. This compound serves as a tetramethylsilane-protected silicate compound, aiding in proteomics research. Its unique properties make it valuable for protein analysis and characterization .
Polymerization Reactions
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol: is widely used as a monomer in polymerization reactions. When copolymerized with other monomers (such as styrene or acrylates), it produces polymer films with improved mechanical properties and excellent adhesion to various substrates .
Isoelectric Focusing (IEF)
IEF is a technique used in protein separation based on their isoelectric points. To prevent pH gradient-induced swelling or shrinking of gel casts, researchers employ this compound to covalently link polyacrylamide gels to glass plates .
Hydrophobing Agent
Hydrophobing agents modify surfaces to repel water2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol can be used to hydrophobe surfaces, making them water-resistant and improving durability .
Silane Crosslinking Agent
In materials science, silane crosslinking agents enhance the mechanical properties of polymers. This compound participates in crosslinking reactions, reinforcing polymer networks and improving overall material strength .
properties
IUPAC Name |
2-[methyl(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCHTLIIWRLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626061 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
CAS RN |
330457-46-0 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)
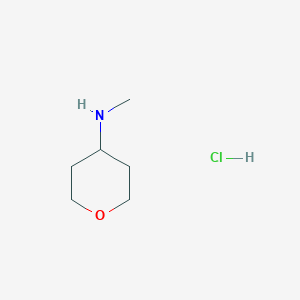
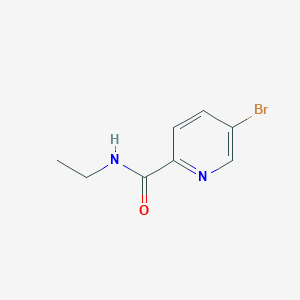
![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)

